alpha-D-Mannose

Übersicht

Beschreibung

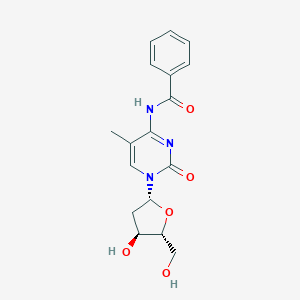

Alpha-D-Mannose is a naturally occurring aldohexose sugar and an epimer of glucose at the C-2 position. It is commonly found in nature as a component of mannan, a polysaccharide. This compound plays a crucial role in human metabolism, particularly in the glycosylation of certain proteins. It is widely used in various industries, including food, medicine, and cosmetics, due to its low-calorie and non-toxic properties .

Wissenschaftliche Forschungsanwendungen

Alpha-D-Mannose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Spielt eine Rolle bei Glykosylierungsprozessen, die für die Proteinfaltung und -stabilität unerlässlich sind.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Bakterien. Es hemmt die Adhäsion von Escherichia coli am Urothel und verhindert so Harnwegsinfektionen. Diese antiadhäsive Wirkung wird nicht als pharmakologische Wirkung angesehen, wodurch this compound für die Klassifizierung als Medizinprodukt geeignet ist . Die molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, umfassen bakterielle Rezeptoren, die an Mannosereste binden .

Wirkmechanismus

Alpha-D-Mannose has been proposed as an alternative approach for managing urinary tract infections since it can inhibit the bacterial adhesion to the urothelium . The mechanism of action of this compound does not involve a metabolic or immunological action while there is uncertainty regarding the pharmacological action .

Zukünftige Richtungen

Alpha-D-Mannose is a great hope as a nutraceutical in drug discovery, against CDG, diabetes, obesity, lung disease, and autoimmune diseases. Recent findings of anti-tumor activity make it interesting along with its role in drug delivery enhancing techniques . The existing literature permits to conclude that the anti-adhesive effect of this compound cannot be considered as a pharmacological effect and, therefore, this compound-based products should be classified as medical devices composed of substances .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Alpha-D-Mannose kann durch verschiedene chemische und enzymatische Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Isomerisierung von D-Glucose unter Verwendung von Enzymen wie D-Lyxose-Isomerase, D-Mannose-Isomerase, Cellobiose-2-Epimerase und D-Mannose-2-Epimerase . Eine weitere Methode beinhaltet die Extraktion von D-Mannose aus entproteinisierten Palmkernen unter Verwendung einer mikrowellengestützten Schwefelsäurebehandlung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound basiert oft auf der enzymatischen Umwandlung aufgrund ihrer Effizienz und Spezifität. Enzyme wie D-Lyxose-Isomerase und D-Mannose-Isomerase werden verwendet, um D-Glucose in D-Mannose umzuwandeln. Dieses Verfahren ist der chemischen Synthese und der Pflanzenextraktion vorzuziehen, da es den industriellen Bedarf an D-Mannose deckt .

Analyse Chemischer Reaktionen

Reaktionstypen: Alpha-D-Mannose unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Oxidationsmitteln wie Salpetersäure zu D-Mannonsäure oxidiert werden.

Reduktion: Reduktion von this compound kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid zu D-Mannitol, einem Zuckeralcohol, führen.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen von this compound auftreten, was zur Bildung von Derivaten wie Methyl-alpha-D-mannosid führt

Hauptsächlich gebildete Produkte:

Oxidation: D-Mannonsäure

Reduktion: D-Mannitol

Substitution: Methyl-alpha-D-mannosid

Vergleich Mit ähnlichen Verbindungen

Alpha-D-Mannose ist aufgrund seiner spezifischen Rolle bei der Verhinderung der bakteriellen Adhäsion und seiner Anwendungen in Glykosylierungsprozessen einzigartig. Ähnliche Verbindungen umfassen:

D-Glucose: Ein Epimer von this compound an der C-2-Position, das häufig im Energiestoffwechsel verwendet wird.

D-Mannitol: Ein Reduktionsprodukt von this compound, das als Zuckeralcohol in Lebensmitteln und Arzneimitteln verwendet wird.

D-Galactose: Ein weiterer Aldohexosezucker, der an der Synthese von Glykoproteinen und Glykolipiden beteiligt ist

This compound zeichnet sich durch seine spezifischen Anwendungen bei der Vorbeugung von Harnwegsinfektionen und seine Rolle bei der Glykosylierung aus, die nicht von allen ähnlichen Verbindungen geteilt werden.

Eigenschaften

IUPAC Name |

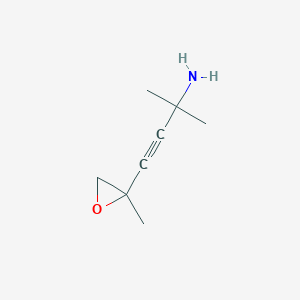

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does alpha-D-mannose interact with lectins?

A1: this compound binds specifically to certain lectins. For example, the lectin Concanavalin A (Con A) exhibits high affinity for this compound residues. [, , , , ] This interaction is often studied using techniques like lectin histochemistry and agglutination assays. [, , ]

Q2: What are the downstream effects of this compound binding to its targets?

A2: The effects of this compound binding depend on the target molecule. In the context of fertilization, this compound residues on the zona pellucida of pig oocytes may act as components of sperm receptors, potentially inducing acrosome reaction and facilitating sperm penetration. [] In other systems, this compound-containing glycoproteins might be involved in apoptosis regulation. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H12O6 and its molecular weight is 180.16 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided papers do not contain detailed spectroscopic data, techniques like NMR spectroscopy have been used to characterize this compound-containing compounds and their derivatives. [, ]

Q5: Has computational chemistry been used to study this compound?

A5: While the provided papers do not focus on computational studies of this compound, molecular modeling was used to investigate the interaction of a brominated derivative of mannose with a lectin. [] This suggests the potential for applying computational methods to understand this compound interactions.

Q6: Are there any formulation strategies mentioned for this compound?

A6: The provided papers do not discuss specific formulation strategies for this compound.

Q7: Is there any information on the safety and toxicity of this compound?

A7: The provided research papers primarily focus on the biochemical and molecular aspects of this compound and do not contain detailed safety or toxicity data.

Q8: What is known about the pharmacokinetics and pharmacodynamics of this compound?

A8: The provided papers primarily focus on biochemical and cellular studies and do not provide information on the pharmacokinetics or pharmacodynamics of this compound.

Q9: How does the distribution of this compound residues vary across different biological systems?

A9: Research indicates that the distribution of this compound residues is not uniform. Lectin histochemical studies have revealed variations in the presence and localization of this compound-containing glycoconjugates in different tissues and cell types, such as in the epididymal ductuli efferentes of lizards [], the scrotal skin of horses [], and the epiphyseal cartilage-plate of rabbit tibia. []

Q10: What are the potential implications of altered this compound expression in disease?

A10: Although not extensively covered in the provided papers, alterations in glycosylation patterns, including those involving this compound, have been linked to various pathological conditions. For example, abnormal glycoprotein expression in the placenta, including changes in this compound-containing glycoproteins, has been associated with intrauterine growth retardation (IUGR). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine](/img/structure/B13005.png)